3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Corrosion Inhibition
- The compound has demonstrated superior efficiency in inhibiting the corrosion of mild steel in corrosive environments. This was studied using weight loss technique, scanning electron microscopy, and adsorption isotherm models, indicating its potential as a corrosion inhibitor (Al-amiery et al., 2020).
Pharmaceutical Development
- Research has focused on the development of new, low-toxic, and highly-efficient medicines with a wide spectrum of biological activity based on derivatives of this compound. The antimicrobial activity of these derivatives has been a particular focus, showing that certain substituents can significantly increase antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Antimicrobial and Antifungal Activities
- Various derivatives of the compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some derivatives have shown good antibacterial activity and antitubercular activity against specific bacterial strains (Godhani et al., 2015).
Anti-Cancer Properties
- Studies have also investigated the anti-cancer properties of derivatives, especially focusing on their binding affinities and interactions with cancer-related proteins. This includes examining the tautomeric properties and conformations of these compounds to understand their mechanism of action against cancer (Karayel, 2021).
Halogen Bonding and Spectroscopic Properties
- The molecular structure and crystal structure of derivatives have been determined to understand the role of halogen bonds in stabilizing the crystal structure. This includes examining the vibrational frequencies and molecular electrostatic potential isosurfaces (Mirosław et al., 2015).
Synthesis of N-Bridged Heterocycles
- The compound has been used in the synthesis of N-bridged heterocycles, which were then evaluated for their antifungal properties against specific fungi affecting plants (Holla et al., 1996).
Anti-Inflammatory Activity
- Some derivatives have been synthesized and exhibited anti-inflammatory activity. This includes studying the pharmacological activities of these compounds and their potential as anti-inflammatory agents (Labanauskas et al., 2004).
properties
CAS RN |
328556-88-3 |
---|---|
Product Name |
3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Molecular Formula |
C15H12BrN3OS |
Molecular Weight |
362.2g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN3OS/c1-20-13-8-6-12(7-9-13)19-14(17-18-15(19)21)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,21) |
InChI Key |
CGTFUJNFADHJME-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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